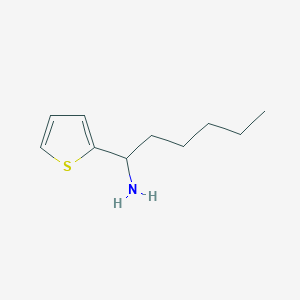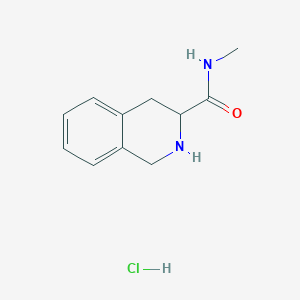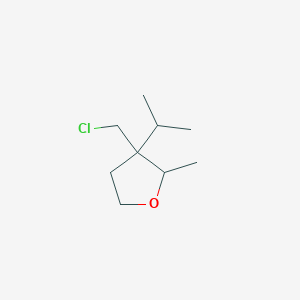![molecular formula C10H12N2O2S B13193342 N-[1-(5-Formylthiophen-2-yl)azetidin-3-yl]acetamide](/img/structure/B13193342.png)
N-[1-(5-Formylthiophen-2-yl)azetidin-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(5-Formylthiophen-2-yl)azetidin-3-yl]acetamide is a chemical compound with the molecular formula C10H12N2O2S and a molecular weight of 224.28 g/mol . This compound features a thiophene ring substituted with a formyl group at the 5-position and an azetidine ring substituted with an acetamide group at the 3-position. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-Formylthiophen-2-yl)azetidin-3-yl]acetamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as β-amino alcohols or β-amino acids.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction with the azetidine ring. This can be achieved using palladium-catalyzed cross-coupling reactions.
Formylation: The formyl group is introduced at the 5-position of the thiophene ring using formylating agents such as formic acid or formamide under acidic conditions.
Acetylation: The final step involves the acetylation of the azetidine ring with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using the same synthetic routes with appropriate optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-Formylthiophen-2-yl)azetidin-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: 5-Carboxythiophene derivative.
Reduction: 5-Hydroxymethylthiophene derivative.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
N-[1-(5-Formylthiophen-2-yl)azetidin-3-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(5-Formylthiophen-2-yl)azetidin-3-yl]acetamide is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors involved in cellular processes, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[1-(5-Formylthiophen-2-yl)azetidin-3-yl]acetamide: Features a thiophene ring with a formyl group and an azetidine ring with an acetamide group.
N-[1-(5-Methylthiophen-2-yl)azetidin-3-yl]acetamide: Similar structure but with a methyl group instead of a formyl group on the thiophene ring.
N-[1-(5-Chlorothiophen-2-yl)azetidin-3-yl]acetamide: Similar structure but with a chlorine atom instead of a formyl group on the thiophene ring.
Uniqueness
This compound is unique due to the presence of the formyl group on the thiophene ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents.
Properties
Molecular Formula |
C10H12N2O2S |
|---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
N-[1-(5-formylthiophen-2-yl)azetidin-3-yl]acetamide |
InChI |
InChI=1S/C10H12N2O2S/c1-7(14)11-8-4-12(5-8)10-3-2-9(6-13)15-10/h2-3,6,8H,4-5H2,1H3,(H,11,14) |
InChI Key |
VZVBEEKODKJQAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CN(C1)C2=CC=C(S2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile](/img/structure/B13193275.png)

amine](/img/structure/B13193289.png)
![Methyl 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13193296.png)

![3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid](/img/structure/B13193306.png)

![3-[2-(Bromomethyl)butyl]furan](/img/structure/B13193319.png)




![1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13193358.png)
